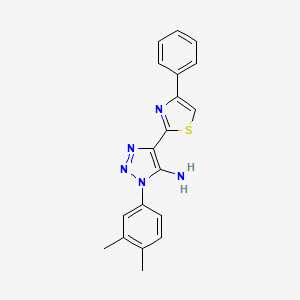

1-(3,4-dimethylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Beschreibung

This compound features a 1,2,3-triazole core substituted at the 1-position with a 3,4-dimethylphenyl group and at the 4-position with a 4-phenyl-1,3-thiazol-2-yl moiety. Its synthesis likely involves cycloaddition between an appropriate azide and a nitrile precursor under catalytic conditions, analogous to methods described in and .

Eigenschaften

IUPAC Name |

3-(3,4-dimethylphenyl)-5-(4-phenyl-1,3-thiazol-2-yl)triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5S/c1-12-8-9-15(10-13(12)2)24-18(20)17(22-23-24)19-21-16(11-25-19)14-6-4-3-5-7-14/h3-11H,20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVIKOWDPJUHEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=CC=C4)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by the introduction of the thiazole and phenyl groups. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as chromatography and crystallization are employed to isolate the compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4-dimethylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The phenyl and thiazole groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents, acids, or bases depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(3,4-dimethylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

- A study reported that triazole-based compounds can act as inhibitors of protein kinases involved in cancer progression .

- Antimicrobial Properties :

- Antiviral Activity :

Material Science Applications

- Polymer Chemistry :

- Sensors and Electronics :

Case Studies

| Study | Findings |

|---|---|

| Study on Anticancer Activity | Demonstrated that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines. |

| Antimicrobial Evaluation | Reported that compounds with thiazole rings showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |

| Material Properties | Investigated the incorporation of triazole into polymer matrices leading to improved mechanical strength and thermal stability. |

Wirkmechanismus

The mechanism of action of 1-(3,4-dimethylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on Aromatic Rings

- Halogen-Substituted Derivatives: 1-(3-Chloro-4-Fluorophenyl)-4-[4-(3,4-Dimethylphenyl)-1,3-Thiazol-2-yl]-1H-1,2,3-Triazol-5-Amine (Mol. Formula: C₁₉H₁₅ClFN₅S) differs by chloro and fluoro groups at the 1-position phenyl, which increase electronegativity and may enhance cytotoxicity compared to the dimethylphenyl group . 4-[4-(4-Chlorophenyl)-1,3-Thiazol-2-yl]-1-(3,4-Dimethylphenyl)-1H-1,2,3-Triazol-5-Amine (Mol.

Heterocyclic Core Modifications

- Oxadiazole-Based Analogs: 1-(3,5-Dimethoxyphenyl)-4-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]-1H-1,2,3-Triazol-5-Amine (Mol. Formula: C₂₀H₁₈N₆O₃) replaces the thiazole with an oxadiazole, which is more electron-deficient. This could reduce metabolic stability but improve interactions with electron-rich biological targets . 4-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]-1-[3-(Trifluoromethyl)Phenyl]-1H-1,2,3-Triazol-5-Amine (Mol.

Hybrid Heterocyclic Systems

- Benzo[d]Thiazole Derivatives: 4-(Benzo[d]Thiazol-2-yl)-1-(2-Nitrophenyl)-1H-1,2,3-Triazol-5-Amine incorporates a fused benzo-thiazole ring. The nitro group at the 2-position phenyl may confer antiproliferative activity, as noted in and , but could also increase toxicity .

- Pyrazole-Thiazole Hybrids :

Substituent Effects on Pharmacokinetics

- Methoxy and Diethylamino Groups: 1-(4-(Diethylamino)Phenyl)-4-(3,4-Dimethoxyphenyl)-1H-1,2,3-Triazol-5-Amine (13b) (Mol. Formula: C₂₀H₂₂N₆O₂) includes polar substituents that improve solubility. The diethylamino group may enhance bioavailability compared to the dimethylphenyl group in the target compound .

Physicochemical Properties

Biologische Aktivität

The compound 1-(3,4-dimethylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine (commonly referred to as DTPTA) has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anticonvulsant effects, supported by case studies and research findings.

Chemical Structure

DTPTA is characterized by its unique structure which includes a triazole ring fused with thiazole and phenyl moieties. The molecular formula is , and its structure can be depicted as follows:

Anticancer Activity

Recent studies have highlighted the potential of DTPTA as an anticancer agent. For instance:

- In vitro Studies : A study tested DTPTA against various cancer cell lines (e.g., A431 and Jurkat cells) using the MTT assay. The results indicated that DTPTA exhibited significant cytotoxicity with an IC50 value of approximately 1.61 µg/mL against A431 cells, demonstrating its potential as a chemotherapeutic agent .

Antimicrobial Activity

DTPTA has also been evaluated for its antimicrobial properties:

- Antitubercular Activity : In a study focusing on Mycobacterium tuberculosis (Mtb), DTPTA derivatives demonstrated selective inhibition against Mtb with IC50 values ranging from 2.03 µM to 7.05 µM. These compounds showed minimal toxicity towards non-tuberculous mycobacteria, indicating their specificity .

| Compound | IC50 (µM) | Target Organism |

|---|---|---|

| DTPTA | 2.03 | Mycobacterium tuberculosis |

| Control | >128 | Non-tuberculous mycobacteria |

Anticonvulsant Activity

The anticonvulsant potential of DTPTA has been explored using picrotoxin-induced convulsion models:

- Experimental Findings : In animal models, DTPTA showed significant anticonvulsant activity by reducing the severity and duration of seizures, suggesting its potential utility in treating epilepsy .

Structure-Activity Relationship (SAR)

The biological activity of DTPTA can be attributed to its structural components:

- Thiazole Ring : The presence of the thiazole moiety is crucial for anticancer activity.

- Dimethyl Substitution : The 3,4-dimethyl substitution on the phenyl ring enhances the compound's lipophilicity and biological efficacy.

Case Studies

Several case studies have documented the effects of DTPTA in various experimental settings:

- Cytotoxicity in Cancer Cells : In a controlled laboratory setting, DTPTA was administered to cultured A431 cells, resulting in significant apoptosis as evidenced by flow cytometry analysis.

- In Vivo Efficacy : Animal models treated with DTPTA exhibited reduced tumor growth compared to control groups, further supporting its potential as an effective anticancer drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.